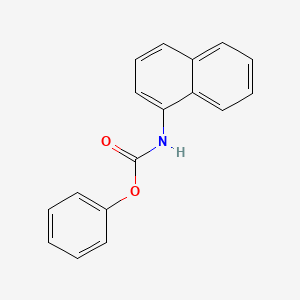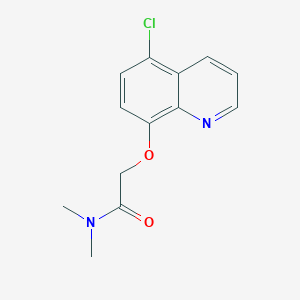
2-((5-Chloroquinolin-8-yl)oxy)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diméthylacétamide est un composé chimique appartenant à la classe des dérivés de la quinoléine. Il est caractérisé par la présence d'un groupe chloro en position 5 du cycle quinoléique et d'un groupe acétamide en position 8, reliés par un atome d'oxygène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diméthylacétamide implique généralement la réaction de la 5-chloro-8-hydroxyquinoléine avec le N,N-diméthylacétamide en présence d'une base appropriée. La réaction est effectuée dans des conditions contrôlées afin de garantir la formation du produit souhaité. La réaction peut être représentée comme suit :
[ \text{5-Chloro-8-hydroxyquinoléine} + \text{N,N-diméthylacétamide} \rightarrow \text{2-((5-Chloroquinolin-8-yl)oxy)-N,N-diméthylacétamide} ]
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diméthylacétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes de quinoléine.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés d'amine.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution nucléophile nécessitent souvent la présence d'une base, telle que l'hydroxyde de sodium ou le carbonate de potassium.
Principaux produits formés
Oxydation : N-oxydes de quinoléine.
Réduction : Dérivés d'amine.
Substitution : Divers dérivés de quinoléine substitués, en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diméthylacétamide présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et de nouveaux procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diméthylacétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les voies inflammatoires, conduisant à des effets anti-inflammatoires. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
2-((5-Chloroquinolin-8-yl)oxy)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acétate : Un composé similaire avec un groupe heptan-2-yl au lieu du groupe N,N-diméthylacétamide.
Acide 2-[(5-Chloroquinolin-8-yl)oxy]acétique : Un autre composé apparenté avec un groupe acide acétique.
Unicité
Le 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diméthylacétamide est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence du groupe N,N-diméthylacétamide.
Propriétés
Numéro CAS |
88349-92-2 |
|---|---|
Formule moléculaire |
C13H13ClN2O2 |
Poids moléculaire |
264.71 g/mol |
Nom IUPAC |
2-(5-chloroquinolin-8-yl)oxy-N,N-dimethylacetamide |
InChI |
InChI=1S/C13H13ClN2O2/c1-16(2)12(17)8-18-11-6-5-10(14)9-4-3-7-15-13(9)11/h3-7H,8H2,1-2H3 |
Clé InChI |
MBKWQGPLADRBOC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


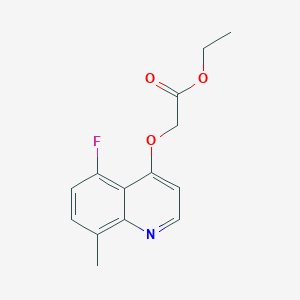

![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)

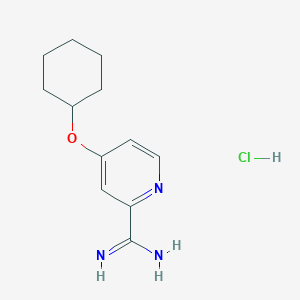
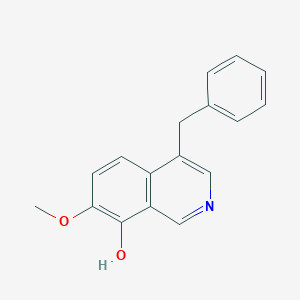

![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)
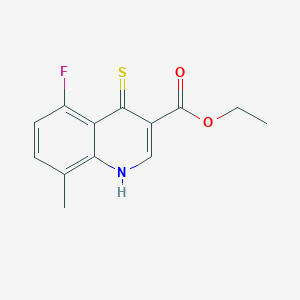
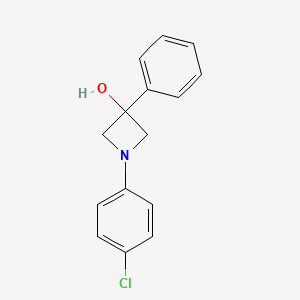
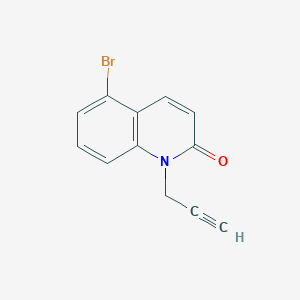
![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)
